molecular formula C20H39NO6S B237743 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid CAS No. 126584-06-3

2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid

Cat. No. B237743
M. Wt: 421.6 g/mol
InChI Key: BUUITCQYMHVSNP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid, also known as DOSES, is a novel sulfonic acid derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a long-chain fatty acid amide that contains a sulfonic acid group.

Mechanism Of Action

The mechanism of action of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been shown to decrease the levels of lipid peroxidation and to increase the levels of glutathione. In addition, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid. One area of research is the development of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid-based drug delivery systems. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to form stable complexes with drugs, which can increase their bioavailability and reduce their toxicity. Another area of research is the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid in the treatment of various inflammatory diseases. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid in the agricultural field is an area of interest. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have plant growth-promoting effects, and further research is needed to determine its potential as a fertilizer additive.

Synthesis Methods

The synthesis of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid involves the reaction of 7,13-dihydroxy-2-octadecenoic acid with ethylenediamine to form 2-(7,13-dihydroxy-2-octadecenoylamino)ethanol. This intermediate is then reacted with chlorosulfonic acid to form 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid. The yield of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid synthesis is approximately 60%, and the purity of the compound can be achieved through column chromatography.

Scientific Research Applications

2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been studied extensively for its potential applications in various fields. In the medical field, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have anti-inflammatory and anti-tumor effects. It has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with drugs. In the agricultural field, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have plant growth-promoting effects and can be used as a fertilizer additive. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been studied for its potential use as a surfactant in the cosmetics industry.

properties

CAS RN

126584-06-3

Product Name

2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid

Molecular Formula

C20H39NO6S

Molecular Weight

421.6 g/mol

IUPAC Name

2-[[(E)-7,13-dihydroxyoctadec-2-enoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C20H39NO6S/c1-2-3-6-11-18(22)12-7-4-8-13-19(23)14-9-5-10-15-20(24)21-16-17-28(25,26)27/h10,15,18-19,22-23H,2-9,11-14,16-17H2,1H3,(H,21,24)(H,25,26,27)/b15-10+

InChI Key

BUUITCQYMHVSNP-XNTDXEJSSA-N

Isomeric SMILES

CCCCCC(CCCCCC(CCC/C=C/C(=O)NCCS(=O)(=O)O)O)O

SMILES

CCCCCC(CCCCCC(CCCC=CC(=O)NCCS(=O)(=O)O)O)O

Canonical SMILES

CCCCCC(CCCCCC(CCCC=CC(=O)NCCS(=O)(=O)O)O)O

synonyms

2-(7,13-dihydroxy-2-octadecenoylamino)ethanesulfonic acid
lipotaurine

Origin of Product

United States

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